
Bis(2-(methylcarbamoyl)cyclopenten-1-yl) disulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-(methylcarbamoyl)cyclopenten-1-yl) disulfide is a chemical compound with the molecular formula C14H20N2O2S2 It is characterized by the presence of two cyclopentene rings, each substituted with a methylcarbamoyl group, and connected by a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-(methylcarbamoyl)cyclopenten-1-yl) disulfide typically involves the reaction of 2-(methylcarbamoyl)cyclopentene with a disulfide-forming reagent. One common method is the oxidation of thiol precursors in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out under mild conditions to prevent over-oxidation and to ensure the formation of the desired disulfide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Bis(2-(methylcarbamoyl)cyclopenten-1-yl) disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield the corresponding thiols.
Substitution: The methylcarbamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like dithiothreitol or sodium borohydride are effective.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of substituted cyclopentene derivatives.
Scientific Research Applications
Bis(2-(methylcarbamoyl)cyclopenten-1-yl) disulfide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential role in modulating biological pathways involving disulfide bonds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as adhesives and coatings.
Mechanism of Action
The mechanism of action of bis(2-(methylcarbamoyl)cyclopenten-1-yl) disulfide involves the interaction of its disulfide bond with biological molecules. The disulfide bond can undergo redox reactions, leading to the formation or cleavage of disulfide bonds in proteins. This can modulate the activity of enzymes and other proteins, affecting various cellular pathways. The methylcarbamoyl groups may also interact with specific molecular targets, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Bis(2-(methylcarbamoyl)cyclopenten-1-yl) diselenide: Similar structure but with a diselenide bond instead of a disulfide bond.
Bis(2-(methylcarbamoyl)cyclopenten-1-yl) sulfide: Contains a single sulfur atom instead of a disulfide bond.
Bis(2-(methylcarbamoyl)cyclopenten-1-yl) sulfoxide: An oxidized form with a sulfoxide group.
Uniqueness
Bis(2-(methylcarbamoyl)cyclopenten-1-yl) disulfide is unique due to its specific disulfide bond, which imparts distinct redox properties and reactivity. The presence of methylcarbamoyl groups further enhances its versatility in chemical and biological applications.
Properties
CAS No. |
142056-80-2 |
|---|---|
Molecular Formula |
C14H20N2O2S2 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
N-methyl-2-[[2-(methylcarbamoyl)cyclopenten-1-yl]disulfanyl]cyclopentene-1-carboxamide |
InChI |
InChI=1S/C14H20N2O2S2/c1-15-13(17)9-5-3-7-11(9)19-20-12-8-4-6-10(12)14(18)16-2/h3-8H2,1-2H3,(H,15,17)(H,16,18) |
InChI Key |
IHGPDCYERQRBSS-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(CCC1)SSC2=C(CCC2)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


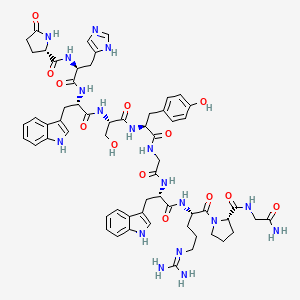
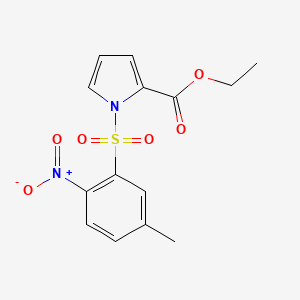

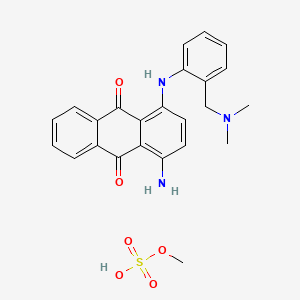
![[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone;pyridine-3-carboxylic acid](/img/structure/B12722177.png)

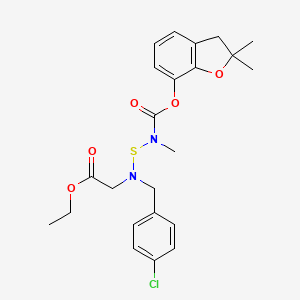

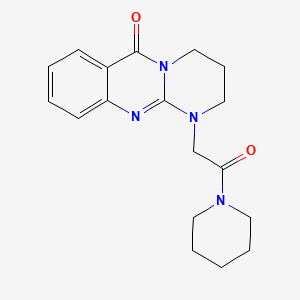
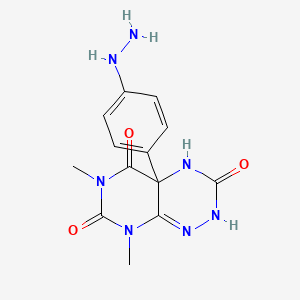
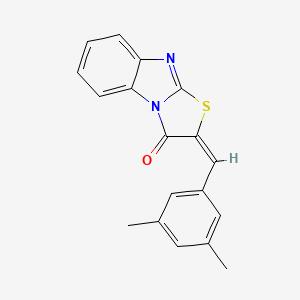


![(Z)-but-2-enedioic acid;1-(4-cyclopentylphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol](/img/structure/B12722231.png)
